molecular formula C16H20N2 B3068250 (1S,2S)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine CAS No. 344402-87-5

(1S,2S)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine

Cat. No. B3068250
CAS RN: 344402-87-5
M. Wt: 240.34 g/mol
InChI Key: OEDXASUOCKHCRL-HOTGVXAUSA-N
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Description

(1S,2S)-N,N-Dimethyl-1,2-diphenyl-1,2-ethanediamine, commonly known as DMDA, is a chiral molecule that has been used extensively in scientific research. It is a type of diamine that has two phenyl groups attached to the central carbon atom. DMDA has been used in various fields of research, including medicinal chemistry, organic synthesis, and pharmacology.

Scientific Research Applications

Stereospecific Co-crystallization

(Dunina et al., 1998) explored the resolution of racemic 1,2-diphenyl-1,2-ethanediamine through the recrystallization of its diastereomeric adducts with a chiral ortho-palladated complex. The study highlights the potential of this compound in stereospecific crystallization processes.

Optical Resolution and Circular Dichroism Spectra

Research by (Nakayama et al., 1981) on square-planar complexes of this compound demonstrated its utility in optical resolution processes, using circular dichroism (CD) spectra for analysis.

Synthesis of Chiral Bisferrocenyldiamines

(Song et al., 1999) synthesized a class of chiral bisferrocenyl diamines from this compound. Their study also examined the catalytic activity of these compounds, showing their importance in asymmetric catalysis.

Enantiopure Fluorous Derivatives

(Bayardon & Sinou, 2005) prepared enantiopure fluorous 1,2-diphenyl-1,2-ethanediamine derivatives, highlighting the compound's significance in the synthesis of complex organic molecules.

Phosphoramides Synthesis

(Denmark et al., 1999) utilized this compound for preparing both chiral and achiral phosphoramides, which have applications in asymmetric catalysis and organic synthesis.

Supramolecular Structures by Co-crystallization

(Reyes-Arellano et al., 1995) investigated the co-crystallization of this compound with bisimines, exploring its role in forming supramolecular structures through molecular recognition.

properties

IUPAC Name

(1S,2S)-N',N'-dimethyl-1,2-diphenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-18(2)16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15-16H,17H2,1-2H3/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDXASUOCKHCRL-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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